1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-18-6-5-7-22(16-18)29-26(31)28-14-15-34(32,33)25-19(2)30(24-9-4-3-8-23(24)25)17-20-10-12-21(27)13-11-20/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRVRHZNMHCRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sulfonylurea Antidiabetic Agents (e.g., Glimepiride)
Glimepiride (1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea) is a third-generation sulfonylurea used for type 2 diabetes .
- Structural Differences :
- Glimepiride contains a pyrroline carboxamido group and a trans-4-methylcyclohexyl urea, whereas the target compound features an indole sulfonyl and meta-tolyl urea.
- The indole in the target compound may enhance aromatic stacking interactions compared to Glimepiride’s phenyl group.
- The target compound’s indole and meta-tolyl groups could redirect selectivity to non-pancreatic targets.
Piperidine-Linked Sulfonylurea ()
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea shares a sulfonylurea backbone but differs in key regions :
- Core Structure : A piperidine ring replaces the indole, introducing conformational flexibility.
- Substituents : The 4-fluoro-2-methylphenyl sulfonyl group vs. the target’s 4-fluorobenzyl indole sulfonyl. The latter’s indole may enhance π-π interactions in hydrophobic binding pockets.
- Urea Group: The 4-chlorophenyl vs.
Indole-Based Carboxamides/Carboxylates (Evidences 5, 6, 10)
Compounds like FDU-NNEI (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) and MDMB-FUBICA share the 4-fluorobenzyl-indole motif but lack the sulfonylurea moiety .
- Functional Groups: FDU-NNEI and MDMB-FUBICA are carboxamides/carboxylates, often associated with cannabinoid receptor agonism. The target compound’s sulfonylurea group may shift selectivity toward kinases or ion channels. The urea group in the target compound could enhance hydrogen-bonding capacity compared to the ester/carboxamide linkages in these analogs.
Urea Derivatives with Heterocyclic Substituents ()
SB705498 (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) and A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) exemplify urea-based compounds with divergent pharmacophores :
- Heterocyclic Influence: SB705498’s pyridyl and chlorophenyl groups confer electron-deficient aromatic character, whereas the target compound’s indole and meta-tolyl groups are electron-rich. A-425619’s isoquinoline and trifluoromethylbenzyl groups contrast with the target’s indole sulfonyl, suggesting distinct target profiles (e.g., kinase vs. GPCR modulation).
Structural and Functional Analysis Table
Research Implications and Hypotheses
- Target Selectivity: The indole sulfonylurea’s unique structure may confer activity at off-target sulfonylurea receptors (e.g., SUR2 in cardiovascular tissues) or novel kinases.
- Synthetic Challenges : The indole sulfonyl group’s steric demands may complicate synthesis, necessitating optimized coupling strategies (e.g., gold catalysis as in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
